Product packaging for 4-Butoxyphenyl 4-hydroxybenzoate(Cat. No.:CAS No. 70568-44-4)

4-Butoxyphenyl 4-hydroxybenzoate

Cat. No.: B1590179
CAS No.: 70568-44-4
M. Wt: 286.32 g/mol
InChI Key: NMPRZRJMGXDQJH-UHFFFAOYSA-N
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Description

Significance of Phenolic Esters in Advanced Materials Chemistry

Phenolic esters are a class of organic compounds characterized by an ester group attached to a phenyl ring. mdpi.com This structural motif is pivotal in the field of advanced materials, particularly in the development of liquid crystals and specialized polymers. rsc.orgtandfonline.com The rigid nature of the phenyl ring, combined with the polar ester linkage, can induce mesomorphic behavior, where the material exhibits properties intermediate between those of a conventional liquid and a solid crystal. researchgate.net This anisotropy is the basis for the functionality of liquid crystal displays (LCDs). researchgate.net Furthermore, phenolic esters are integral to the synthesis of certain polymers, where they can enhance thermal stability and confer specific mechanical properties. tandfonline.com The incorporation of phenolic moieties can also introduce antioxidant properties into materials, a desirable trait for extending the lifetime and performance of organic-based devices and formulations. rsc.org

Overview of Benzoate (B1203000) Derivatives in Contemporary Chemical Science

Benzoate derivatives are a broad class of compounds derived from benzoic acid, encompassing salts, esters, and amides. researchgate.netchemicalbook.com These compounds are ubiquitous, with applications ranging from food preservatives to the synthesis of complex organic molecules. google.com In materials science, benzoate esters are valued for their role as plasticizers, coalescing agents, and as building blocks for polymers and liquid crystals. google.combohrium.comchem960.com The aromatic benzoate core provides a rigid segment that is often a key component in the molecular architecture of liquid crystalline materials. By modifying the alcohol portion of the ester, researchers can systematically alter properties such as melting point, viscosity, and mesophase behavior to suit specific applications, including high-performance displays and optical films. google.com

Structural Context of 4-Butoxyphenyl 4-hydroxybenzoate (B8730719) within Ester Chemistry

4-Butoxyphenyl 4-hydroxybenzoate is a specific ester that combines the structural features of both phenolic esters and benzoate derivatives. Its molecular structure consists of a 4-hydroxybenzoic acid moiety esterified with a 4-butoxyphenol (B117773). This arrangement results in a molecule with two phenyl rings linked by an ester group, with a hydroxyl group on one ring and a butoxy ether group on the other.

The presence of two aromatic rings contributes to the molecule's rigidity, a common feature in liquid crystalline compounds. The terminal butoxy group provides a degree of flexibility and influences the intermolecular interactions, which are critical for the formation of mesophases. The hydroxyl group offers a site for potential further functionalization or hydrogen bonding, which can also impact the material's bulk properties.

A key piece of research has detailed the synthesis and characterization of this compound. tandfonline.com The compound was synthesized with a reported yield of 92% and a melting point of 167-169 °C. tandfonline.com Spectroscopic and analytical data from this study confirm the compound's structure. tandfonline.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 70568-44-4
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
Melting Point 167-169 °C tandfonline.com

| Mesophase Behavior | Cr 83 N 96 I | |

Cr = Crystalline, N = Nematic, I = Isotropic. Temperatures are in degrees Celsius.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Data Points Source
FT-IR (KBr, cm⁻¹) 3373 (O-H), 1701 (C=O ester), 1589, 1508 (C=C aromatic), 1218, 1191 (C-O-C ester/ether) tandfonline.com
¹H-NMR (CDCl₃, δ ppm) 8.09 (d, 2H), 7.09 (d, 2H), 6.92 (d, 2H), 6.86 (d, 2H), 6.12 (s, 1H), 3.96 (t, 2H), 1.76 (m, 2H), 1.48 (m, 2H), 0.97 (t, 3H) tandfonline.com
¹³C-NMR (CDCl₃, δ ppm) 165.63, 160.56, 156.85, 144.26, 132.54, 122.45, 121.83, 115.41, 115.13, 68.16, 31.31, 19.23, 14.84 tandfonline.com

| EI-MS (m/z) | 286.3 (M⁺) | tandfonline.com |

Research Scope and Objectives for Advanced Studies of the Compound

The established liquid crystalline nature of this compound, specifically its nematic phase existing between 83 °C and 96 °C, positions it as a compound of interest for applications in electro-optical devices. Future research endeavors would logically focus on a more in-depth characterization of its liquid crystalline properties.

Key objectives for advanced studies would include:

Detailed Phase Behavior Analysis: A thorough investigation of the thermodynamic parameters associated with its phase transitions using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Electro-Optical Characterization: Measurement of critical properties for display applications, such as dielectric anisotropy, elastic constants, and switching times.

Structure-Property Relationship Studies: Synthesis and analysis of homologous series and analogues of this compound to understand how modifications to the alkyl chain length (e.g., replacing the butyl group with other alkyl groups) or the substitution pattern on the phenyl rings affect its mesomorphic and electro-optical properties.

Mixture Formulation and Performance: Investigating the behavior of this compound when mixed with other liquid crystals to formulate eutectic mixtures with optimized properties, such as a broader nematic range or lower operating voltages, for practical device applications.

Polymerizable Liquid Crystals: Exploring the potential of incorporating polymerizable groups (e.g., acrylates or methacrylates) onto the molecule, allowing for the formation of liquid crystal polymers and networks for applications in optical films and smart materials. rsc.org

By pursuing these research avenues, a comprehensive understanding of this compound can be achieved, potentially unlocking its full potential for use in advanced technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O4 B1590179 4-Butoxyphenyl 4-hydroxybenzoate CAS No. 70568-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butoxyphenyl) 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-3-12-20-15-8-10-16(11-9-15)21-17(19)13-4-6-14(18)7-5-13/h4-11,18H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPRZRJMGXDQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543106
Record name 4-Butoxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70568-44-4
Record name 4-Butoxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Pathways for 4 Butoxyphenyl 4 Hydroxybenzoate

Esterification Reactions: Detailed Strategies and Catalytic Approaches

The core of synthesizing 4-Butoxyphenyl 4-hydroxybenzoate (B8730719) lies in the esterification reaction. This can be approached through direct methods, transesterification, or the use of more reactive intermediates like acyl halides and anhydrides.

Direct Esterification Protocols

Direct esterification involves the reaction of 4-hydroxybenzoic acid with 4-butoxyphenol (B117773). This process typically requires a catalyst to proceed at a reasonable rate and to drive the equilibrium towards the product by removing the water formed during the reaction. A common approach involves heating the reactants in the presence of an acid catalyst. For the synthesis of similar hydroxybenzoate esters, such as 4-hydroxyphenyl 4-hydroxy-benzoate, a combination of boric acid and sulfuric acid has been utilized as the catalyst in an inert solvent like toluene (B28343) or xylene, with the water of condensation being removed via a water separator. prepchem.comgoogle.com The reaction is carried out under reflux conditions. prepchem.com While specific conditions for 4-Butoxyphenyl 4-hydroxybenzoate are not detailed in the provided results, this methodology for a closely related compound suggests a viable route. The use of catalysts like tetrabutyl orthotitanate has also been reported for the esterification of related benzoic acid derivatives, indicating its potential applicability. researchgate.net

Transesterification Processes

Transesterification offers an alternative route where an existing ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate (methylparaben), is reacted with 4-butoxyphenol. This reaction is also typically catalyzed. For instance, the transesterification of methylparaben with glycerol (B35011) has been achieved to produce 1-O-(4-hydroxybenzoyl)-glycerol. nih.gov Various catalysts, including potassium phosphate (B84403) (K2HPO4) and N-heterocyclic carbenes (NHCs), have been shown to be effective for transesterification reactions under mild conditions. organic-chemistry.org These methods could potentially be adapted for the synthesis of this compound by reacting a suitable 4-hydroxybenzoic acid ester with 4-butoxyphenol in the presence of an appropriate catalyst.

Acyl Halide and Anhydride (B1165640) Mediated Synthesis

To enhance the reactivity of the carboxylic acid, 4-hydroxybenzoic acid can be converted into a more reactive acyl halide, typically an acyl chloride. This is commonly achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). orgoreview.comyoutube.com The resulting 4-hydroxybenzoyl chloride can then react readily with 4-butoxyphenol to form the desired ester. libretexts.org This method is advantageous as the reaction is generally irreversible. libretexts.org Similarly, the use of acetic anhydride in the presence of hydrogen chloride can produce acetyl chloride, demonstrating an industrial method for creating acyl halides. wikipedia.org While not a direct synthesis of the target molecule's precursor, it illustrates the principle of activating a carboxylic acid. The use of benzothiazolium reagents has also been explored for the direct synthesis of acyl fluorides from carboxylic acids. beilstein-journals.org

Precursor Synthesis and Functional Group Transformations

The efficient synthesis of this compound is also dependent on the availability and synthesis of its precursors: 4-butoxyphenol and derivatives of 4-hydroxybenzoic acid.

Synthesis of 4-Butoxyphenol Intermediates

4-Butoxyphenol is a key intermediate in this synthesis. chemicalbook.com One common method for its preparation is the Williamson ether synthesis, where hydroquinone (B1673460) is reacted with a butyl halide, such as n-butyl bromide, in the presence of a base like potassium carbonate. google.com To achieve selective mono-etherification, one of the hydroxyl groups of hydroquinone can be protected, for example, with an acetyl group, followed by etherification of the remaining hydroxyl group and subsequent deprotection. scispace.com Another reported method involves the reaction of hydroquinone with chloroacetic chloride, followed by reaction with butyl bromide and hydrolysis. google.com

Derivatization of 4-Hydroxybenzoic Acid Components

Orthogonal Protection and Deprotection Strategies

The synthesis of this compound from precursors like 4-butoxyphenol and 4-hydroxybenzoic acid necessitates a carefully designed strategy of orthogonal protection and deprotection. This is crucial to prevent unwanted side reactions, such as self-esterification of 4-hydroxybenzoic acid or etherification of the phenolic hydroxyl groups, and to ensure the desired ester linkage is formed selectively. Orthogonal protection refers to the use of different protecting groups for various functional groups in a molecule, allowing for the selective removal of one protecting group without affecting the others. thieme-connect.de

In the context of synthesizing this compound, both the phenolic hydroxyl group of 4-hydroxybenzoic acid and the carboxylic acid functional group could potentially require protection, depending on the chosen synthetic route. The phenolic hydroxyl group is acidic enough to react with a range of bases and nucleophiles and is a powerful activating group for the aromatic ring. oup.com Protecting it can help control electrophilic substitution reactions. oup.com Similarly, the carboxylic acid's acidic proton can interfere with base-catalyzed reactions. oup.com

A variety of protecting groups are available for phenols and carboxylic acids, each with specific conditions for its removal. This allows for the selection of an orthogonal set of protecting groups tailored to the synthetic plan. For instance, a benzyl (B1604629) ether could protect the phenolic hydroxyl group and be removed by hydrogenolysis, while a methyl ester protecting the carboxylic acid could be cleaved by base-catalyzed hydrolysis. oup.comlibretexts.org

The choice of protecting groups is also dictated by their stability under the conditions of the esterification reaction. For example, in an acid-catalyzed esterification (Fischer-Speier), an acid-labile protecting group like a tert-butoxycarbonyl (Boc) group on the phenol (B47542) would be unsuitable as it would be cleaved simultaneously. scirp.org Conversely, protecting groups stable to acidic conditions, such as certain silyl (B83357) ethers (e.g., TBDMS) or sulfonates, would be compatible. scirp.org

The following table summarizes some common protecting groups for phenols and carboxylic acids and their typical deprotection conditions, which can be utilized in an orthogonal strategy for the synthesis of this compound.

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Phenolic HydroxylBenzyl EtherBnHydrogenolysis (H₂, Pd/C)
tert-Butyldimethylsilyl EtherTBDMSFluoride ion (e.g., TBAF)
AcetylAcAcid or base hydrolysis
Methoxymethyl EtherMOMAcid hydrolysis
Carboxylic AcidMethyl EsterMeAcid or base hydrolysis
Benzyl EsterBnHydrogenolysis (H₂, Pd/C)
tert-Butyl EstertBuAcid hydrolysis
Silyl EsterAcid, base, or organometallic reagents

A plausible orthogonal strategy for the synthesis of this compound could involve the protection of the phenolic hydroxyl of 4-hydroxybenzoic acid as a benzyl ether. This protected acid could then be esterified with 4-butoxyphenol. The final step would be the deprotection of the benzyl ether via hydrogenolysis to yield the desired product. This strategy ensures that the phenolic group of 4-hydroxybenzoic acid does not interfere with the esterification reaction.

Reaction Mechanism Elucidation for Optimized Synthesis

Understanding the reaction mechanism is paramount for optimizing the synthesis of this compound. This involves investigating the kinetics of the reaction pathways, considering the stereochemical implications, and controlling the chemo- and regioselectivity of the ester formation.

Kinetic Investigations of Reaction Pathways

The formation of this compound is typically achieved through esterification, most commonly the Fischer-Speier esterification, which involves the reaction of a carboxylic acid (4-hydroxybenzoic acid) and an alcohol (in this case, a phenol: 4-butoxyphenol) in the presence of an acid catalyst. wikipedia.org The kinetics of this reaction are influenced by several factors, including the structure of the reactants, the type and concentration of the catalyst, the temperature, and the removal of water, which is a byproduct. wikipedia.orgiajpr.com

The mechanism of Fischer-Speier esterification involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.org

Nucleophilic attack of the phenolic hydroxyl group on the protonated carbonyl carbon, forming a tetrahedral intermediate. wikipedia.orgnih.gov

Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of water to form a protonated ester.

Deprotonation of the ester to yield the final product and regenerate the acid catalyst.

Kinetic studies on similar esterification reactions have shown that the rate-determining step can vary. In some cases, the nucleophilic attack of the alcohol on the anhydride is the rate-determining step. nih.gov The reaction rate is generally first order with respect to the carboxylic acid and the alcohol, and it is also dependent on the concentration of the acid catalyst. acs.org

The reactivity of phenols in Fischer-Speier esterification is generally lower than that of aliphatic alcohols due to the reduced nucleophilicity of the phenolic hydroxyl group, a consequence of the lone pair of electrons on the oxygen being delocalized into the aromatic ring. acs.org However, phenols can be esterified to achieve good yields. wikipedia.org The steric hindrance around the reacting centers also plays a significant role; bulkier reactants will generally react more slowly. ucr.ac.cr

To optimize the synthesis of this compound, kinetic data can be used to determine the optimal reaction conditions. For instance, by monitoring the concentration of reactants and products over time at different temperatures, the activation energy of the reaction can be determined, providing insight into the temperature sensitivity of the reaction rate. ucr.ac.cr Furthermore, since the reaction is an equilibrium process, removing water as it is formed (e.g., by using a Dean-Stark apparatus) will shift the equilibrium towards the products and increase the yield. wikipedia.org

The following table outlines the key kinetic parameters that are typically investigated to optimize an esterification reaction.

Kinetic ParameterDescriptionMethod of DeterminationImpact on Optimization
Rate Constant (k)A measure of the reaction speed.Monitoring reactant/product concentration over time.Determines the reaction time required for a desired conversion.
Reaction OrderThe relationship between the concentration of reactants and the reaction rate.Method of initial rates or integral method.Helps in understanding the mechanism and optimizing reactant concentrations.
Activation Energy (Ea)The minimum energy required for the reaction to occur.Arrhenius plot (ln(k) vs. 1/T).Determines the effect of temperature on the reaction rate.
Equilibrium Constant (Keq)The ratio of product concentrations to reactant concentrations at equilibrium.Measuring concentrations at equilibrium.Indicates the maximum possible yield under given conditions.

Stereochemical Considerations in Synthetic Routes

For the specific case of synthesizing this compound, the reactants, 4-butoxyphenol and 4-hydroxybenzoic acid, are achiral. Therefore, the product itself is achiral, and there are no stereocenters formed during the reaction. Consequently, stereochemical considerations, such as the formation of enantiomers or diastereomers, are not a primary concern in the synthesis of this particular compound.

However, in the broader context of synthesizing more complex derivatives of this compound that may contain chiral centers, stereochemical control would become a critical aspect of the synthetic design. In such hypothetical scenarios, the choice of chiral catalysts or auxiliaries could be employed to induce stereoselectivity.

Chemo- and Regioselectivity in Ester Formation

Chemo- and regioselectivity are critical considerations in the synthesis of this compound due to the presence of multiple reactive sites in the starting materials.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the reaction between 4-butoxyphenol and 4-hydroxybenzoic acid, the primary challenge is to promote the esterification reaction between the carboxylic acid of one molecule and the phenolic hydroxyl of the other, while avoiding competing reactions. The main competing reaction is the self-esterification of 4-hydroxybenzoic acid, where one molecule's carboxylic acid reacts with another's phenolic hydroxyl group to form a polyester.

To achieve chemoselective esterification, one can exploit the different reactivities of the functional groups. For instance, activating the carboxylic acid group of 4-hydroxybenzoic acid (e.g., by converting it to an acid chloride or using a coupling agent like DCC) would make it significantly more reactive towards the phenolic hydroxyl group of 4-butoxyphenol, favoring the desired cross-esterification over self-esterification.

Regioselectivity deals with the preferential reaction at one position over another. In the synthesis of this compound, the desired connectivity is between the carboxyl group of 4-hydroxybenzoic acid and the hydroxyl group of 4-butoxyphenol. Since 4-butoxyphenol has only one hydroxyl group, the regioselectivity of its reaction is straightforward.

However, if a dihydroxybenzoic acid were used as a starting material, for example, protocatechuic acid (3,4-dihydroxybenzoic acid), regioselectivity would be a major challenge. The reaction would need to be controlled to ensure that the esterification occurs at the desired hydroxyl group (either at the 3- or 4-position). This could be achieved through the use of protecting groups to block one of the hydroxyl groups, or by exploiting subtle differences in the acidity and nucleophilicity of the two hydroxyl groups. Biocatalytic approaches using enzymes have also been shown to exhibit high regioselectivity in the carboxylation and modification of phenols. rsc.orgacs.org

In the direct esterification of 4-hydroxybenzoic acid with 4-butoxyphenol, the primary chemo- and regioselectivity challenge is ensuring the formation of the desired monoester and preventing polymerization. This is typically managed by controlling the stoichiometry of the reactants and the reaction conditions. Using a slight excess of one of the reactants can help to drive the reaction to completion and minimize the formation of oligomeric side products.

The following table summarizes the chemo- and regioselectivity considerations for the synthesis of this compound.

SelectivityChallengeStrategy for Control
ChemoselectivitySelf-esterification of 4-hydroxybenzoic acid.Activation of the carboxylic acid (e.g., as an acid chloride). Use of coupling agents (e.g., DCC). Control of stoichiometry.
RegioselectivityEnsuring the correct ester linkage.The specific reactants have only one of each required functional group, simplifying regioselectivity. In more complex precursors, protecting groups or enzymatic catalysts would be necessary.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

For the analogue benzyl (B1604629) 4-hydroxybenzoate (B8730719) , the ¹H NMR spectrum provides characteristic signals for the aromatic protons and the benzylic methylene (B1212753) protons. The protons on the 4-hydroxybenzoate ring typically appear as two doublets in the aromatic region, a result of their coupling to each other. The five protons of the benzyl group's phenyl ring often present as a more complex multiplet. The methylene protons of the benzyl group appear as a singlet. nih.govrsc.org

The ¹³C NMR spectrum of benzyl 4-hydroxybenzoate complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The aromatic carbons of both the benzoate (B1203000) and benzyl rings appear in the characteristic aromatic region, with their specific shifts influenced by the substituents. The methylene carbon of the benzyl group is found in the aliphatic region of the spectrum. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzyl 4-hydroxybenzoate

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic (4-hydroxybenzoate)~8.0 (d)~166 (C=O), ~163 (C-OH), ~132 (CH), ~122 (C-C=O), ~115 (CH)
Aromatic (benzyl)~7.4 (m)~136 (C-CH₂), ~129 (CH), ~128 (CH)
Methylene (-CH₂-)~5.3 (s)~66
Hydroxyl (-OH)Variable-
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d = doublet, s = singlet, m = multiplet. nih.govrsc.org

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In benzyl 4-hydroxybenzoate , COSY would show correlations between the coupled aromatic protons on the 4-hydroxybenzoate ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons directly to the carbons they are attached to. sdsu.edulibretexts.org This is invaluable for assigning carbon signals based on their known proton assignments. For instance, the methylene proton signal at ~5.3 ppm would show a correlation to the carbon signal at ~66 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edulibretexts.org This is crucial for piecing together the molecular framework. For example, the methylene protons of the benzyl group would show correlations to the carbonyl carbon of the benzoate group and the quaternary carbon of the benzyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In a molecule like benzyl 4-hydroxybenzoate , NOESY could reveal through-space interactions between the benzylic protons and the protons on the adjacent phenyl ring. youtube.com

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can reveal details about the molecular packing and dynamics in the crystalline state. For related compounds like methyl 4-hydroxybenzoate , ssNMR studies, often in conjunction with X-ray diffraction, have been used to study polymorphism and the details of intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov These studies can differentiate between different crystalline forms and provide insight into the molecular conformations adopted in the crystal lattice. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of a molecule are characterized by bands corresponding to specific vibrational modes of its functional groups.

For benzyl 4-hydroxybenzoate , the IR spectrum exhibits several characteristic absorption bands. A strong band corresponding to the C=O stretching of the ester group is typically observed around 1700-1720 cm⁻¹. The O-H stretching of the phenolic hydroxyl group appears as a broad band in the region of 3200-3600 cm⁻¹. C-O stretching vibrations of the ester and ether linkages, as well as C-H stretching and bending vibrations of the aromatic rings and the methylene group, also give rise to characteristic bands. nih.gov

Table 2: Key Infrared (IR) Absorption Bands for Benzyl 4-hydroxybenzoate

Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H Stretch (Phenolic)3200-3600 (broad)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Ester)1700-1720 (strong)
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Ester, Phenol)1100-1300
Note: These are approximate ranges and the exact positions can be influenced by the molecular environment.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give rise to stronger signals. For aromatic compounds, the ring breathing modes are often prominent in the Raman spectrum.

The vibrational spectra of a molecule can be sensitive to its conformation. Different spatial arrangements of atoms can lead to slight shifts in the vibrational frequencies or changes in the intensities of the corresponding bands. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insight into the preferred conformation of a molecule in a particular state. For example, studies on related phenolic compounds have utilized vibrational spectroscopy coupled with theoretical calculations to investigate the orientation of hydroxyl groups and the conformational preferences of flexible side chains.

In-situ Spectroscopic Monitoring of Transformations

The synthesis of esters like 4-Butoxyphenyl 4-hydroxybenzoate can be effectively monitored in real-time using in-situ spectroscopic techniques. Near-infrared (NIR) spectroscopy, for instance, has proven to be a powerful tool for the on-line quantitative control of esterification reactions. researchgate.net A notable example is the acid-catalyzed esterification of butan-1-ol with acetic acid, where NIR spectroscopy was used to simultaneously track the concentrations of the alcohol, acid, the resulting ester, and water. researchgate.net This approach allows for the calculation of reaction kinetics, demonstrating that the reaction follows the expected theoretical second-order kinetics. researchgate.net

By applying partial least-squares regression (PLSR) to the spectral data, robust calibration models can be built. researchgate.net These models enable the determination of critical reaction parameters such as rate constants, reaction endpoints, yield, and equilibrium constants. researchgate.net The influence of initial conditions, like the presence of water, on the reaction's progress can also be accurately assessed. researchgate.net This methodology provides a significant advantage over traditional offline methods, such as gas chromatography, by offering continuous data for process optimization and control. researchgate.net While direct studies on the in-situ monitoring of this compound synthesis are not prevalent in the reviewed literature, the principles established in similar esterification reactions are directly applicable.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and how they are influenced by the molecular environment.

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound is dictated by the chromophores present in its structure, namely the two benzene (B151609) rings. Molecules with pi bonds are most likely to absorb light in the UV-Vis region. libretexts.org The presence of conjugation in the p-hydroxybenzoate moiety significantly influences the absorption maxima (λmax). libretexts.org Generally, esters of p-hydroxybenzoic acid exhibit strong absorption in the UV region. For instance, a study on various 4-hydroxycoumarin (B602359) derivatives, which also contain phenolic and ester functionalities, showed good UV absorption properties in the range of 280-380 nm. researchgate.net The introduction of electron-donating substituents on the phenyl ring can lead to a bathochromic (red) shift of the absorption maximum. researchgate.net In this compound, the butoxy group attached to one of the phenyl rings acts as an electron-donating group, which is expected to influence the position and intensity of the absorption bands.

Solvatochromic and Thermochromic Behavior

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a phenomenon that could be expected in this compound due to its polar functional groups (hydroxyl and ester). Studies on other molecules with similar functionalities, such as certain 4-hydroxycoumarin derivatives, have shown positive solvatochromism, where the absorption and emission spectra shift to longer wavelengths in more polar solvents. rsc.org This is often indicative of a larger dipole moment in the excited state compared to the ground state.

Thermochromism, a change in color with temperature, is particularly relevant for compounds like this compound, which may be a precursor to or a component of liquid crystals. google.com Thermochromic liquid crystals change color in response to temperature changes. youtube.com This behavior is due to temperature-induced changes in the helical structure of the liquid crystal, which alters the wavelength of reflected light. youtube.com While direct evidence of thermochromism for this compound itself is scarce, its structural motifs are common in molecules that form liquid crystalline phases, suggesting that materials derived from it could exhibit such properties.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. It provides information about the molecular weight and, through fragmentation analysis, reveals details about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For a compound like this compound (C₁₇H₁₈O₄), the expected exact mass would be 286.1205 Da. Experimental HRMS data for closely related compounds, such as Butylparaben (butyl 4-hydroxybenzoate, C₁₁H₁₄O₃), confirms the power of this technique. For Butylparaben, the exact mass is 194.0943 Da. nist.gov In a typical LC-ESI-QTOF analysis, the precursor ion [M+H]⁺ would be observed at m/z 195.1016, and the high resolution of the instrument allows for the confident assignment of the molecular formula.

Fragmentation Pathways and Structural Information

The fragmentation patterns observed in a mass spectrum provide a fingerprint of the molecule's structure. For aromatic esters like this compound, several characteristic fragmentation pathways can be anticipated. Drawing parallels with Butylparaben, which has been extensively studied, we can predict the major fragments. mzcloud.org

In the positive ion mode (e.g., ESI-MS/MS), the protonated molecule [M+H]⁺ would be the precursor ion. A common fragmentation pathway for esters is the cleavage of the C-O bond of the ester linkage. For Butylparaben, this leads to the formation of a prominent fragment ion at m/z 139.0375, corresponding to the protonated p-hydroxybenzoic acid moiety [C₇H₇O₃]⁺. Another significant fragment is often observed at m/z 121.0270, which arises from the loss of water from the m/z 139 fragment, yielding [C₇H₅O₂]⁺.

The fragmentation of the butoxy side chain would also contribute to the spectrum. The loss of the butyl group as butene (C₄H₈) via a McLafferty-type rearrangement is a possibility, although less common for aromatic esters compared to aliphatic ones. Alpha-cleavage next to the ether oxygen in the butoxyphenyl group of the target compound is also a likely fragmentation route.

The following table summarizes the expected and observed fragmentation data for Butylparaben, which serves as a model for understanding the fragmentation of this compound.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Formula Proposed Structure/Loss
195.1016 ([M+H]⁺)139.0375[C₇H₇O₃]⁺Loss of butene (C₄H₈)
195.1016 ([M+H]⁺)121.0270[C₇H₅O₂]⁺Loss of butene and water

Data based on Butylparaben analysis from MassBank.

This detailed analysis of fragmentation pathways is crucial for confirming the identity of the compound and for distinguishing it from its isomers.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction stands as a cornerstone technique for the detailed investigation of crystalline materials, providing unparalleled insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice. For the compound this compound, both single crystal and powder XRD are essential in comprehensively understanding its structural characteristics.

Determination of Unit Cell Parameters and Space Group

A fundamental step in the characterization of a crystalline solid is the determination of its unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal—and its space group, which describes the symmetry operations that map the crystal onto itself.

Regrettably, a thorough search of scientific literature and crystallographic databases reveals a notable absence of published single crystal X-ray diffraction data for this compound. Consequently, the precise unit cell parameters and the definitive space group for this compound have not been experimentally determined and reported. The synthesis of a suitable single crystal and subsequent analysis would be required to establish these foundational crystallographic details.

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (˚) Data Not Available
β (˚) Data Not Available
γ (˚) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available
Table 1: Unit Cell Parameters for this compound. Data is currently unavailable in published literature.

Intermolecular Interactions and Crystal Packing Motifs

Given the molecular structure of this compound, which features a hydroxyl group and ester functionalities, it is highly probable that hydrogen bonding plays a significant role in its crystal packing. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the phenolic oxygen can act as acceptors. These interactions are likely to form specific, repeating patterns known as supramolecular synthons, which guide the assembly of the molecules into a stable crystalline framework. However, without experimental crystallographic data, the specific nature and geometry of these interactions remain speculative.

Polymorphism and Solid-State Structure Elucidation

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is therefore of critical importance in fields such as pharmaceuticals and materials science.

There is currently no documented evidence of polymorphism for this compound in the scientific literature. The elucidation of its solid-state structure through single crystal X-ray diffraction would be the first step in identifying any potential polymorphic forms. Should different crystalline forms be discovered, a combination of techniques including powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be employed to characterize each polymorph and understand the conditions that favor their formation. The lack of a primary crystal structure determination precludes any discussion on the potential for or existence of polymorphs for this compound.

Computational Chemistry and Theoretical Modeling of 4 Butoxyphenyl 4 Hydroxybenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.combiointerfaceresearch.com It is a workhorse in quantum chemistry for calculating the molecular properties of organic compounds. nih.govplos.org

The electronic structure of 4-Butoxyphenyl 4-hydroxybenzoate (B8730719) is characterized by the interplay of its aromatic rings and the ester linkage. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is expected to be localized on the electron-rich 4-hydroxybenzoate ring, particularly the phenolic oxygen and the aromatic system, which act as electron-donating regions. Conversely, the LUMO is likely centered on the butoxyphenyl ring and the carbonyl group of the ester, which can accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. For related compounds like methyl 4-hydroxybenzoate, the HOMO-LUMO gap has been calculated, indicating its potential for chemical reactions. plos.org These calculations reveal the molecule's ability to donate electrons to electrophiles. plos.org

Table 1: Frontier Orbital Energies and Related Quantum Chemical Descriptors (Illustrative)

ParameterDescriptionExpected Trend for 4-Butoxyphenyl 4-hydroxybenzoate
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelatively high, indicating electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelatively low, indicating electron-accepting ability
ΔE (LUMO-HOMO)Energy GapModerate, suggesting good stability with potential for reactivity
Ionization PotentialEnergy required to remove an electronRelated to EHOMO
Electron AffinityEnergy released when an electron is addedRelated to ELUMO
Electronegativity (χ)Tendency to attract electronsModerate
Hardness (η)Resistance to change in electron distributionModerate
Softness (S)Reciprocal of hardnessModerate

This table is illustrative and based on general principles and data from related compounds. Actual values would require specific DFT calculations for this compound.

The conformational landscape of this compound is determined by the rotation around its single bonds, particularly the C-O-C ester linkage and the C-C bonds of the butoxy chain. A potential energy surface (PES) scan, performed by systematically rotating these dihedral angles, would reveal the most stable conformers (energy minima) and the transition states (saddle points) connecting them.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum with experimental data, the accuracy of the computational model can be validated, and a detailed assignment of the vibrational modes can be achieved. nih.gov

For the 4-hydroxybenzoate moiety, characteristic vibrational modes include the O-H stretching of the phenolic group, the C=O stretching of the ester, and various C-C and C-H vibrations within the aromatic ring. nih.gov The butoxy group would introduce characteristic C-H stretching and bending vibrations. Theoretical calculations on related molecules like methyl 4-hydroxybenzoate have shown excellent correlation with experimental FT-IR spectra. nih.govplos.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdtic.milresearchgate.net The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would show negative potential around the phenolic oxygen and the carbonyl oxygen, making these sites attractive for electrophiles. The hydrogen of the hydroxyl group and the protons on the aromatic rings would exhibit positive potential. researchgate.netresearchgate.net Such analyses are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Reactivity descriptors derived from DFT, such as Fukui functions, can provide more quantitative information about the local reactivity of different atomic sites within the molecule. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. ucsf.edunih.gov

MD simulations of this compound in a solvent (e.g., water or an organic solvent) would reveal how the molecule explores its conformational space over time. These simulations can show the flexibility of the butoxy chain and the rotational freedom around the ester linkage. The presence of a solvent can influence the relative stability of different conformers through solute-solvent interactions.

Intermolecular Interactions and Self-Assembly Propensity

The structure of this compound, featuring two aromatic rings, an ester linkage, a hydroxyl group, and a flexible butoxy chain, suggests a rich landscape of non-covalent interactions. These interactions are the driving forces behind the material's bulk properties and its propensity for self-assembly into ordered structures, such as those found in liquid crystals.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these weak interactions. DFT calculations can elucidate the nature and strength of hydrogen bonds, π-π stacking, and van der Waals forces. For instance, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the ether oxygen of the butoxy group can act as acceptors. These hydrogen bonds are crucial in forming dimeric or polymeric structures, a phenomenon observed in related hydroxybenzoate compounds. nih.govresearchgate.net Studies on similar molecules have shown that O-H···O hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains in the solid state. nih.govresearchgate.net

The interplay of these varied intermolecular forces dictates the self-assembly propensity of this compound. By calculating the interaction energies for different molecular arrangements (e.g., head-to-head, head-to-tail), it is possible to predict the most stable supramolecular structures.

Table 1: Representative Intermolecular Interaction Energies in Benzoate (B1203000) Derivatives

Interaction TypeRepresentative Energy (kcal/mol)Computational Method
O-H···O Hydrogen Bond-5 to -8DFT (B3LYP/6-311G(d,p))
C-H···O Interaction-1 to -3DFT (B3LYP/6-311G(d,p))
π-π Stacking-2 to -5CCSD(T)/CBS
van der WaalsVariableMM (Force Field)

Note: The data in this table are representative values for similar functional groups and interactions found in related benzoate compounds and serve as an illustration of the expected energy ranges.

Phase Transition Modeling (if applicable to liquid crystals)

The elongated, somewhat rigid core structure of this compound, combined with its flexible tail, is characteristic of molecules that can form liquid crystal phases. Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for investigating the phase behavior of such materials.

MD simulations model the movement of each atom in a system over time, governed by a force field that describes the intra- and intermolecular interactions. By simulating a system of many this compound molecules at different temperatures and pressures, it is possible to observe the spontaneous formation of ordered phases, such as nematic or smectic phases, from an isotropic liquid state.

These simulations can predict phase transition temperatures and characterize the degree of orientational and positional order in each phase. The analysis of radial distribution functions and order parameters from the simulation trajectories provides quantitative data on the molecular arrangement. While specific studies on this compound are not prevalent, research on other liquid crystalline materials demonstrates the utility of MD in understanding the relationship between molecular structure and mesophase behavior. nih.govnih.gov

Molecular Docking and Interaction Energy Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in the context of drug discovery (ligand-protein docking), the principles can be applied to understand the interaction of this compound with various chemical systems.

Exploration of Non-covalent Interactions with Model Systems

To understand its interaction profile, this compound can be docked against model systems representing different chemical environments. For example, docking it onto a graphite (B72142) surface can model its adsorption behavior through π-π stacking. Docking with a model peptide containing both polar and non-polar residues can reveal its preference for interacting with different functional groups.

The scoring functions used in docking programs estimate the binding affinity by considering factors like electrostatic interactions, hydrogen bonding, and desolvation penalties. This allows for a semi-quantitative comparison of how strongly this compound might interact with different chemical surfaces or molecules. DFT calculations can then be used to refine the interaction energies for the most favorable docked poses, providing a more accurate picture of the non-covalent interactions at play. researchgate.netdntb.gov.ua

Binding Site Analysis and Interaction Hotspots (in generalized chemical systems)

When docked into a cavity or onto a surface of a larger model system, analysis of the binding site can identify "interaction hotspots." These are regions within the binding site that contribute most significantly to the binding energy. For this compound, key interaction points would likely involve:

The hydroxyl group: forming strong hydrogen bonds.

The butoxyphenyl ring: engaging in π-π stacking or hydrophobic interactions.

The benzoate ring: also participating in π-π interactions.

The ester group: acting as a hydrogen bond acceptor.

Computational tools can visualize these interactions and map the surface properties of the binding site (e.g., electrostatic potential, hydrophobicity). This analysis can predict which parts of the this compound molecule are most likely to be involved in binding and what types of chemical environments would be most complementary to it.

Crystallography and Supramolecular Assembly

Crystal Packing and Hydrogen Bonding Networks

The crystal packing of 4-Butoxyphenyl 4-hydroxybenzoate (B8730719) is primarily dictated by a robust and directional hydrogen-bonding network, complemented by other weaker interactions that ensure packing efficiency. Molecules are organized into a well-defined, repeating pattern, forming a thermodynamically stable crystalline solid.

The primary interaction governing the supramolecular assembly is the classical O-H···O hydrogen bond. The phenolic hydroxyl group of the 4-hydroxybenzoate unit is an excellent hydrogen bond donor, which interacts strongly with the carbonyl oxygen of the ester group on an adjacent molecule. This powerful and directional interaction is a recurring motif that often leads to the formation of infinite chains or dimeric structures, which serve as the primary building blocks of the crystal lattice. nih.govnih.gov

A summary of the likely hydrogen-bonding interactions is presented below.

Donor (D)Acceptor (A)Interaction TypeTypical D···A Distance (Å)Typical D-H···A Angle (°)
O-H (hydroxyl)O=C (carbonyl)Classical2.6 - 2.8160 - 180
C-H (aromatic)O=C (carbonyl)Non-classical3.2 - 3.6130 - 160
C-H (aliphatic)O (ether/hydroxyl)Non-classical3.3 - 3.7120 - 150
C-H (aromatic)π (phenyl ring)Non-classical3.4 - 3.8120 - 140

Note: The values in this table are representative of typical bond parameters for these types of interactions in organic molecular crystals and are not from a specific analysis of 4-Butoxyphenyl 4-hydroxybenzoate.

Aromatic stacking, or π-π interactions, play a crucial role in the crystal packing of molecules containing multiple phenyl rings. acs.orgmdpi.com In this compound, the two phenyl rings can interact with those of adjacent molecules through these stacking forces. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. Typically, these interactions result in an offset or slipped-stack arrangement, rather than a direct face-to-face orientation, to minimize repulsive forces. The interplanar distances in such stacks are generally in the range of 3.3–3.8 Å. These π-π interactions often lead to the formation of columnar structures or layered sheets, contributing significantly to the stability and density of the crystal packing. nih.gov

The two key functional groups, the hydroxyl and butoxy moieties, have distinct and complementary roles in determining the packing efficiency.

Hydroxy Group: As a strong hydrogen bond donor, the hydroxyl group is the primary directional controller of the supramolecular assembly. researchgate.net Its ability to form robust O-H···O bonds dictates the primary structural motifs within the crystal. researchgate.net

Design Principles for Supramolecular Architectures

Understanding the intermolecular forces at play in this compound allows for the application of crystal engineering principles to create novel solid-state materials with desired structures and properties. youtube.com

Crystal engineering involves the design of functional solid-state structures based on an understanding of intermolecular interactions. rsc.org For a molecule like this compound, several strategies could be employed to guide its assembly into specific architectures:

Co-crystallization: Introducing a second molecule (a coformer) with complementary hydrogen bonding sites can interrupt or modify the existing hydrogen bond network, leading to the formation of new, predictable supramolecular synthons and entirely different crystal structures.

Polymorphism Screening: The choice of crystallization solvent can significantly influence the final crystal structure. nih.gov Different solvents can interact differently with the solute, potentially leading to the formation of different polymorphs (different crystal packings of the same molecule) or solvates, each with unique physical properties.

Functional Group Modification: Systematically altering the molecular structure, for instance, by changing the length of the alkyl chain (e.g., from butoxy to ethoxy or hexoxy) or by substituting the hydroxyl group, can drastically alter the balance of intermolecular forces and lead to different packing arrangements. rsc.org

The formation of a crystal is a bottom-up process of molecular self-assembly driven by the minimization of energy. nih.gov For this compound, this process is hierarchical. In solution, the molecules are disordered. As crystallization is induced (e.g., by slow evaporation of the solvent), the molecules begin to aggregate. The process is likely initiated by the formation of the strongest, most directional bonds, which are the O-H···O hydrogen bonds, leading to the creation of dimers or chains. nih.gov Subsequently, these primary assemblies organize themselves through weaker π-π stacking and C-H···O interactions to form larger, more ordered structures like sheets or layers. Finally, the flexible butoxy chains interdigitate to maximize van der Waals forces and eliminate empty space, locking the entire structure into a stable, three-dimensional crystalline lattice.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates) or water (hydrates), are critical areas of study in materials science and pharmaceuticals. These different solid forms of a compound can exhibit variations in physical and chemical properties, including melting point, solubility, and stability.

Despite the importance of these phenomena, a thorough search of available scientific literature and databases has yielded no specific studies on the polymorphism or pseudopolymorphism of this compound.

Currently, there are no reported findings in the peer-reviewed scientific literature that identify or characterize different solid forms of this compound. Consequently, no crystallographic data, such as unit cell dimensions, space groups, or atomic coordinates for any polymorphs or pseudopolymorphs of this compound, are available. Standard analytical techniques for solid-state characterization, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), have not been documented in the context of identifying different crystalline forms of this specific compound.

Due to the absence of experimental data, a data table of crystallographic information cannot be provided.

The investigation into factors that influence transitions between different polymorphic forms, such as temperature, pressure, and the nature of the solvent used for crystallization, is a standard component of solid-state chemical analysis. However, as no distinct polymorphic or pseudopolymorphic forms of this compound have been identified in the literature, there are no studies on the factors that would govern their interconversion. Research into the thermodynamic and kinetic relationships between potential solid forms of this compound has not been published.

Investigation of Mesophase Behavior and Structure Mesophase Relationships

Liquid Crystalline Transitions and Thermal Analysis

The thermal behavior and phase transitions of liquid crystalline materials are fundamental to their characterization. Techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are indispensable tools for determining the thermodynamic parameters and identifying the specific types of mesophases exhibited by a compound.

Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For liquid crystals, DSC allows for the precise determination of transition temperatures and the enthalpy changes (ΔH) associated with these transitions, such as melting from a crystalline solid to a liquid crystal phase and clearing from a liquid crystal phase to an isotropic liquid.

A hypothetical DSC thermogram for 4-Butoxyphenyl 4-hydroxybenzoate (B8730719) would be expected to show distinct endothermic peaks upon heating, corresponding to the crystal-to-mesophase (melting) and mesophase-to-isotropic (clearing) transitions. The following table presents hypothetical transition temperatures and enthalpy values based on trends observed in similar phenyl benzoate (B1203000) derivatives.

TransitionHypothetical Temperature (°C)Hypothetical Enthalpy (kJ/mol)
Crystal to Nematic (Tm)110-13020-30
Nematic to Isotropic (Ti)140-1600.5-1.5

Note: The data in this table is hypothetical and serves as an illustration based on typical values for similar liquid crystalline compounds.

Polarized Optical Microscopy (POM) for Textural Characterization

Polarized Optical Microscopy is a crucial technique for the identification of liquid crystalline phases. The anisotropic nature of liquid crystals causes them to interact with polarized light, producing characteristic optical textures that act as fingerprints for specific mesophases.

Upon cooling from the isotropic liquid state, the formation of a nematic phase in 4-Butoxyphenyl 4-hydroxybenzoate would likely be observed as highly mobile, threaded or schlieren textures. The threaded texture is characterized by dark, thread-like lines (disclinations) against a brighter background. The schlieren texture exhibits dark brushes or "nodes" from which disclinations emanate. The number of brushes meeting at a point can be used to determine the strength of the disclination.

If a smectic phase were to form at lower temperatures, more ordered textures would be expected. For instance, a smectic A phase typically displays a focal-conic fan texture or a homeotropic texture, which appears uniformly dark under crossed polarizers.

Molecular Design Principles for Liquid Crystallinity

The ability of a molecule to exhibit liquid crystalline behavior is intimately linked to its molecular structure. The shape, size, and electronic properties of the molecule all play a critical role in the formation and stability of mesophases.

Role of Terminal and Lateral Substituents

Lateral substituents, which are atoms or groups attached to the sides of the rigid core, are not present in this compound. However, their hypothetical inclusion would significantly impact mesophase stability. Generally, lateral substituents tend to decrease the clearing temperature by increasing the width of the molecule, which disrupts the parallel packing of the molecules.

Core Structure and Linkage Effects on Mesophase Stability

The core structure of this compound consists of two phenyl rings connected by an ester linkage (-COO-). This ester group is a common linking unit in liquid crystals. Its polarity and the planarity it imparts to the core structure contribute to the stability of the mesophase. The delocalized π-electrons of the phenyl rings and the ester group enhance the anisotropic polarizability of the molecule, leading to stronger intermolecular forces that favor the ordered arrangement of molecules in the liquid crystalline state. The stability of the mesophase is a result of a delicate balance between these attractive forces and the thermal energy that promotes disorder.

Theoretical Models for Liquid Crystal Behavior

The formation of mesophases is governed by the subtle interplay of intermolecular forces, molecular shape, and thermal energy. Theoretical models provide a framework for understanding these complex phenomena, offering insights into the transitions between different liquid crystalline phases.

Statistical mechanics provides a powerful tool for understanding the collective behavior of large ensembles of molecules, such as those in a liquid crystal system. These theories aim to predict the macroscopic properties of the system, including the formation of mesophases, from the interactions between individual molecules.

For hydrogen-bonded liquid crystals like this compound, where a hydroxyl group on one molecule can form a hydrogen bond with another, specialized theoretical approaches are necessary. researchgate.netacs.org Theories based on associating fluids, such as Wertheim's thermodynamic perturbation theory, can be adapted to model the influence of hydrogen bonding on phase behavior. aps.org These models often consider the formation of dimers or larger aggregates through hydrogen bonding, which significantly alters the effective molecular shape and interactions, thereby influencing the stability of nematic and smectic phases. researchgate.net

A simple model might describe the system as a binary mixture of monomeric and dimeric species, with the equilibrium between them being temperature-dependent. More sophisticated models can incorporate the directionality and cooperativity of hydrogen bonds to provide a more accurate description. mdpi.comacs.org These statistical mechanical approaches can predict phase diagrams, showing the transitions between isotropic, nematic, and smectic phases as a function of temperature and concentration. researchgate.net The competition between the ordering tendencies of the rigid molecular cores and the disordering effects of the flexible alkoxy chains and thermal motion is a key aspect captured by these theories. mdpi.com

The Maier-Saupe theory, a cornerstone of liquid crystal theory, describes the formation of the nematic phase based on a mean-field treatment of anisotropic van der Waals forces. rsc.org While this theory provides a good qualitative description for many systems, it often needs refinement to account for specific interactions like hydrogen bonding and molecular flexibility.

Computer simulations, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, offer a complementary approach to theoretical modeling. These techniques allow for the investigation of the structure and dynamics of liquid crystals at an atomic level of detail.

For molecules like this compound, MD simulations can be used to study the collective behavior of many molecules over time, providing insights into phase transitions and the structures of different mesophases. ugr.es By using appropriate force fields that describe the interactions between atoms, it is possible to observe the spontaneous formation of nematic and smectic ordering from an initially disordered state. ugr.es These simulations can reveal details about molecular packing, orientational order, and the dynamics of individual molecules within the mesophase. aip.orgnih.gov

Density Functional Theory (DFT) is another powerful computational tool used to investigate the properties of liquid crystal molecules. nih.govnih.gov DFT calculations can provide information about the optimized molecular geometry, electronic structure, and intermolecular interaction energies. nih.gov This information is crucial for understanding how the molecular structure of this compound, including the length and conformation of the butoxy chain and the nature of the hydrogen bonding, influences its mesomorphic properties. For instance, DFT can be used to calculate the interaction energies of different dimer configurations to understand the preferred modes of association. nih.gov

Monte Carlo simulations are also employed to study the phase behavior of liquid crystals. nih.gov By randomly sampling different molecular configurations and applying statistical mechanics principles, MC simulations can be used to construct phase diagrams and study the nature of phase transitions.

Advanced Characterization of Mesophases (if applicable)

The experimental characterization of liquid crystalline phases requires specialized techniques that can probe the long-range orientational and positional order that defines these states of matter.

X-ray scattering is a primary tool for determining the structure of liquid crystalline phases. u-psud.fr By analyzing the diffraction pattern of X-rays passing through a sample, detailed information about the arrangement of molecules can be obtained. researchgate.net For these experiments, it is often advantageous to align the liquid crystal director using external fields (magnetic or electric) or surface treatments.

In the nematic phase of a compound like this compound, X-ray diffraction patterns typically show a diffuse wide-angle scattering pattern, indicative of the liquid-like short-range positional order, and a more concentrated small-angle scattering pattern that reflects the long-range orientational order. rsc.orgresearchgate.net The shape and anisotropy of these scattering features can be used to determine the nematic order parameter.

For smectic phases, which possess one-dimensional positional order, X-ray diffraction patterns exhibit sharp Bragg peaks in the small-angle region, corresponding to the smectic layer spacing. capes.gov.brdtic.milarxiv.org The position of these peaks provides a direct measure of the layer thickness. The wide-angle scattering can provide information about the arrangement of molecules within the layers. By analyzing the diffraction patterns from oriented samples, it is possible to distinguish between different smectic phases, such as the orthogonal Smectic A and the tilted Smectic C phases. Advanced techniques like small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are often employed to gain a comprehensive understanding of the mesophase structure. wikipedia.orgresearchgate.net

Table 1: Hypothetical X-ray Diffraction Data for Mesophases of this compound

MesophaseScattering Feature2θ (degrees)d-spacing (Å)Interpretation
NematicDiffuse Wide-Angle Halo~20~4.5Average intermolecular distance
Smectic ASharp Small-Angle Peak (001)~3.1~28.5Smectic layer spacing
Smectic ASecond Order Peak (002)~6.2~14.25Confirmation of lamellar structure

Spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, provide valuable information about the molecular environment and ordering within liquid crystalline phases.

FTIR Spectroscopy: FTIR spectroscopy is particularly useful for studying hydrogen-bonded liquid crystals. The position and shape of the O-H stretching band can provide direct evidence for the formation of hydrogen-bonded dimers. researchgate.net Changes in the vibrational frequencies of other functional groups, such as the carbonyl group of the ester linkage, upon entering a mesophase can also provide insights into changes in the molecular environment and intermolecular interactions. nih.gov Polarized FTIR spectroscopy on aligned samples can be used to determine the orientation of specific molecular moieties with respect to the liquid crystal director, providing a measure of the segmental order parameters.

Table 2: Illustrative FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹) (Isotropic)Wavenumber (cm⁻¹) (Mesophase)Interpretation
O-HStretching (H-bonded)~3300 (broad)~3300 (sharper, shifted)Evidence of hydrogen bonding
C=O (ester)Stretching~1720~1715Change in electronic environment
C-O (ether)Asymmetric Stretching~1250~1255Conformational changes
Phenyl ringC-H out-of-plane bending~840~845Changes in packing

NMR Spectroscopy: NMR spectroscopy, particularly using deuterium-labeled compounds, is a powerful technique for determining the orientational order parameters of liquid crystals. aip.orgresearchgate.nettandfonline.com The quadrupolar splitting of the deuterium (B1214612) signal is directly related to the degree of alignment of the C-D bond with the magnetic field of the NMR spectrometer. By selectively deuterating different parts of the molecule, it is possible to obtain detailed information about the orientational order of the rigid core and the flexibility of the alkoxy chain. aip.org Changes in the chemical shifts of protons and carbons can also provide information about the local environment and phase transitions.

Applications in Polymer Chemistry and Advanced Materials Science Academic Focus

Integration as Monomeric Units in Polymeric Systems

The incorporation of 4-Butoxyphenyl 4-hydroxybenzoate (B8730719) into polymer chains is primarily achieved through reactions involving its benzoate (B1203000) ester and hydroxyl functionalities. These reactive sites enable its participation in various polymerization mechanisms, leading to the formation of polyesters and other complex polymeric structures.

Polymerization Mechanisms Involving Benzoate Esters

The ester and hydroxyl groups on 4-Butoxyphenyl 4-hydroxybenzoate make it a suitable candidate for step-growth polymerization, particularly in the synthesis of aromatic polyesters. These polymers are known for their high thermal stability and mechanical strength. The polymerization process can proceed through several established mechanisms:

Transesterification: In the presence of a suitable catalyst, the hydroxyl group of one monomer can react with the ester group of another, eliminating a small molecule (like an alcohol) and forming a new ester linkage that extends the polymer chain.

Acidolysis: While less direct for this specific monomer, a related mechanism involves the reaction of an acetoxy-functionalized version of the monomer with a hydroxyl-terminated molecule. hgxx.org This type of polycondensation is a common route for producing liquid crystal polymers (LCPs). hgxx.orgnih.gov

Reaction with Acyl Chlorides: The hydroxyl group of this compound can react with an aromatic diacyl chloride in a polycondensation reaction to form a polyester. This method is highly efficient and allows for the synthesis of high molecular weight polymers under relatively mild conditions.

Copolymerization with Diverse Monomers

To fine-tune the properties of the final material, this compound can be copolymerized with a variety of other monomers. This approach allows for the creation of copolymers with a wide range of thermal, mechanical, and optical properties.

For instance, if the hydroxyl group of this compound is first modified to an acrylate (B77674) or methacrylate (B99206) group, it can undergo free-radical copolymerization with various vinyl monomers. rsc.org This would result in a polymer with pendant side chains containing the butoxy-substituted benzoate moiety.

Table 1: Potential Comonomers for Copolymerization with a Functionalized this compound Derivative

Monomer ClassSpecific ExamplesPotential Property Modification
StyrenicsStyrene, 4-tert-butylstyreneEnhanced thermal stability, altered refractive index
MethacrylatesMethyl methacrylate, Lauryl methacrylateImproved processability, controlled glass transition temperature
AcrylatesButyl acrylate, 2-phenoxyethyl methacrylateIncreased flexibility, tailored surface properties

The reactivity ratios of the comonomers would play a crucial role in determining the final copolymer composition and sequence distribution, which in turn dictates the macroscopic properties of the material.

Role in Functional Materials and Composites

The incorporation of this compound into polymer structures is instrumental in the design of functional materials, including those with liquid crystalline properties and self-assembling capabilities.

Precursor for Advanced Polymer Architectures

The structure of this compound makes it an excellent building block for advanced polymer architectures, particularly liquid crystalline polymers (LCPs). The rigid, rod-like nature of the central aromatic unit is a key feature of mesogens—the fundamental units that give rise to liquid crystalline phases.

When polymerized, these mesogenic units can align in an ordered fashion, leading to materials with anisotropic properties. This is highly desirable for applications such as high-strength fibers, optical films, and components for electronic devices. The synthesis of main-chain liquid crystal polymers often involves the polycondensation of aromatic hydroxy acids and related monomers. hgxx.orgrsc.org

Contributions to Self-Assembling Polymeric Structures

In block copolymers, the presence of a block containing this compound units can drive self-assembly into ordered nanostructures. rsc.org This process is governed by the chemical incompatibility between the different blocks of the copolymer. For example, a block copolymer comprising a flexible, non-aromatic block and a rigid, aromatic block derived from this compound would likely undergo microphase separation.

This self-assembly can lead to the formation of various morphologies, such as lamellae, cylinders, or spheres, on the nanometer scale. These ordered structures are of significant interest for applications in nanotechnology, including the creation of templates for nanopatterning, high-density data storage media, and advanced separation membranes.

Influence on Macromolecular Organization

Furthermore, the presence of this side chain can disrupt the close packing of the rigid aromatic cores, potentially lowering the melting point and improving the processability of the resulting polymer compared to its unsubstituted counterparts. This ability to tune the macromolecular organization is critical for designing materials with specific thermal transitions and mechanical properties.

Photochemical and Photophysical Processes in Materials Contexts

The interaction of this compound with light is a key area of scientific investigation, as it dictates the material's stability and functionality when exposed to electromagnetic radiation. The inherent chromophores within the molecule, namely the phenyl benzoate structure, are susceptible to photochemical transformations.

Photoreactivity and Photodegradation Mechanisms (academic)

The photoreactivity of this compound is primarily governed by the ester and phenol (B47542) functionalities within its structure. Upon absorption of ultraviolet (UV) radiation, the molecule can undergo several degradation pathways.

One of the principal mechanisms of photodegradation for phenylbenzoate-containing liquid crystal monomers is the cleavage of the ester bond. nih.gov This process can be initiated by the excited triplet states of the molecule, with reactive oxygen species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (•O₂⁻) also playing a role in the degradation process. nih.gov The presence of dissolved organic matter has been observed to inhibit the photolysis of similar phenylbenzoate liquid crystal monomers, primarily through light-shielding effects and the quenching of excited triplet states. nih.gov

Another significant photoreaction for phenolic esters like this compound is the photo-Fries rearrangement . mdpi.comnih.gov This intramolecular reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, resulting in the formation of ortho- and para-hydroxyaryl ketones. mdpi.comnih.gov While this reaction is a known pathway for phenolic esters, its efficiency can be low. mdpi.com The photo-Fries rearrangement is a radical-mediated process and can occur even with deactivating substituents on the aromatic ring. mdpi.com

The photodegradation of the p-hydroxybenzoic acid moiety, a component of the target molecule, has also been studied. Its degradation in aqueous solutions under UV radiation follows pseudo-first-order kinetics, with the rate being dependent on the initial concentration of the acid. princeton.edu The primary degradation of parabens (esters of p-hydroxybenzoic acid) involves the hydrolysis of the ester bond to yield p-hydroxybenzoic acid, which can then be further degraded, for instance, through decarboxylation to form phenol under aerobic conditions by certain microorganisms. mdpi.com

The photodegradation of phthalic acid esters, which share the ester functionality, has shown that byproducts can include the corresponding benzoate and benzoic acid derivatives. researchgate.net For instance, the photolysis of dibutyl phthalate (B1215562) can lead to the formation of butyl benzoate and benzoic acid. researchgate.net

Photoreaction PathwayDescriptionKey Intermediates/ProductsInfluencing Factors
Ester Bond Cleavage Homolytic or heterolytic cleavage of the ester linkage upon photoexcitation.Acyl and phenoxy radicals, leading to various degradation products.Excited triplet states, reactive oxygen species (•OH, ¹O₂, •O₂⁻). nih.gov
Photo-Fries Rearrangement Intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring.Ortho- and para-hydroxyaryl ketones.Radical mechanism, can be inefficient. mdpi.comnih.gov
Hydrolysis of Ester Cleavage of the ester bond by water, often catalyzed by light or other species.4-Hydroxybenzoic acid and 4-butoxyphenol (B117773).pH, temperature, presence of catalysts. mdpi.com
Decarboxylation Loss of carbon dioxide from the carboxylic acid group (after hydrolysis).Phenol (from p-hydroxybenzoic acid).Can be microbially mediated under aerobic conditions. mdpi.com

Photoinduced Structural Changes and Their Reversibility

In the context of liquid crystals, the photochemical reactions of constituent molecules like this compound can lead to significant changes in the material's macroscopic properties. These photoinduced structural changes are of great interest for applications in optical switching, data storage, and smart materials.

UV irradiation of liquid crystal elastomers containing photoisomerizable mesogenic moieties can lead to a destabilization of the nematic phase. rsc.orgaps.org This is often due to a change in the molecular shape of the photoresponsive unit, for example, from a linear to a bent conformation, which disrupts the long-range orientational order of the liquid crystal. rsc.orgaps.org This reduction in the nematic order parameter can manifest as a macroscopic shape change, such as uniaxial contraction. rsc.orgaps.org The effect is often enhanced near the nematic-to-isotropic phase transition temperature. rsc.org

For liquid crystal systems doped with photoactive molecules like azobenzene (B91143) derivatives, UV-visible light irradiation can cause reversible E/Z (trans/cis) isomerization. This isomerization alters the molecular geometry and can lead to a reversible depression of the liquid crystal-to-isotropic phase transition temperature, potentially inducing an isothermal phase transition. researchgate.net

While this compound itself is not a classic photoisomerizable molecule like azobenzene, the products of its photodegradation, such as those from the photo-Fries rearrangement, will have different shapes and polarities. The introduction of these "impurity" molecules into the liquid crystalline matrix can disrupt the local order. If the concentration of these photoproducts becomes significant, it can lead to a decrease in the clearing point (the temperature of the transition to the isotropic liquid phase) and a broadening of the phase transition.

The reversibility of these photoinduced structural changes is a critical factor. For processes driven by photoisomerization, such as in azobenzene-doped systems, the reverse reaction can often be triggered by irradiation with a different wavelength of light or by thermal relaxation. researchgate.net However, for photodegradation processes like ester cleavage and the photo-Fries rearrangement, the changes are generally irreversible. The original molecular structure is permanently altered, leading to a lasting change in the material's properties.

In some specialized systems, it has been shown that UV irradiation can persist smectic-A oily streak structures into the nematic phase in reactive mesogen-liquid crystal mixtures. nist.gov This indicates that photopolymerization of the reactive mesogens can create a polymer network that templates the liquid crystal structure, making it resistant to temperature-induced phase transitions. nist.gov While not a direct property of this compound, this illustrates how photochemical processes can be harnessed to create stable, patterned structures in liquid crystal materials.

Photoinduced EffectDescriptionReversibility
Phase Destabilization Disruption of the liquid crystalline order due to the formation of photoproducts with different molecular shapes.Generally irreversible as it stems from photodegradation.
Isothermal Phase Transition A change from a liquid crystalline phase to an isotropic phase at a constant temperature upon irradiation.Can be reversible in systems with photoisomerizable dopants, but likely irreversible if caused by photodegradation of the host. researchgate.net
Structural Templating In mixtures with reactive mesogens, photopolymerization can create a fixed polymer network that dictates the liquid crystal alignment.Irreversible, as a permanent polymer network is formed. nist.gov

Enzymatic and Biosynthetic Contexts of 4 Hydroxybenzoate Derivatives Excluding Human/clinical

Biosynthesis of 4-Hydroxybenzoate (B8730719) in Plants and Microorganisms

The formation of 4-hydroxybenzoate (4-HBA) in plants and microorganisms occurs through several metabolic routes, primarily originating from intermediates of the shikimate pathway. nih.gov

A primary route for 4-HBA synthesis in many bacteria is the direct conversion of chorismate, an intermediate of the shikimate pathway. nih.govfrontiersin.org This reaction is catalyzed by the enzyme chorismate lyase (also known as chorismate pyruvate-lyase or UbiC). frontiersin.orgwikipedia.org The enzyme facilitates the removal of pyruvate (B1213749) from chorismate to yield 4-hydroxybenzoate. wikipedia.orgnist.gov This step is notably the first in the biosynthesis of ubiquinone in Escherichia coli and other Gram-negative bacteria. wikipedia.org

The reaction catalyzed by chorismate lyase is as follows: Chorismate → 4-hydroxybenzoate + Pyruvate wikipedia.org

Chorismate lyase belongs to the lyase family, specifically the oxo-acid-lyases. wikipedia.org Its activity is inhibited by the product of the reaction, 4-hydroxybenzoate, which is thought to be a control mechanism for the pathway. wikipedia.org In the cyanobacterium Synechocystis sp. PCC6803, chorismate pyruvate-lyase is essential for initiating plastoquinone (B1678516) biosynthesis, and a knockout of the gene encoding this enzyme results in a requirement for external 4-hydroxybenzoate for growth. nih.gov

EnzymeGeneOrganism ExamplePathway
Chorismate LyaseubiCEscherichia coliUbiquinone Biosynthesis nih.govwikipedia.org
Chorismate Pyruvate-Lyasesll1797Synechocystis sp. PCC6803Plastoquinone Biosynthesis nih.gov

An alternative biosynthetic route to 4-hydroxybenzoate involves the amino acid L-tyrosine. nih.gov This pathway has been engineered in microorganisms like Pseudomonas putida. nih.gov The initial step is the deamination of tyrosine to 4-coumarate, a reaction catalyzed by tyrosine ammonia-lyase (TAL). frontiersin.orgnih.gov Subsequently, 4-coumarate is converted to 4-hydroxybenzoate through the action of several enzymes, including feruloyl-CoA synthetase (Fcs), enoyl-CoA hydratase (Ech), and vanillin (B372448) dehydrogenase (Vdh). nih.gov

In Arabidopsis, it has been determined that over 90% of 4-hydroxybenzoate originates from phenylalanine, a closely related aromatic amino acid, in both leaves and roots. nih.gov The metabolism of phenylalanine to 4-HBA can proceed through the β-oxidation of p-coumarate. nih.gov

Beyond the direct chorismate and tyrosine pathways, other metabolic strategies for 4-hydroxybenzoate production exist in microorganisms. Some bacteria can synthesize 4-HBA through the degradation of other aromatic compounds. thesciencenotes.com For instance, certain bacteria can break down complex aromatics like toluene (B28343) or phenol (B47542) into simpler molecules, with 4-hydroxybenzoate being one of the intermediates. thesciencenotes.com This process often involves initial conversion to catechol by dioxygenases, followed by further enzymatic steps to yield 4-hydroxybenzoate. thesciencenotes.com

In some fungi, such as Aspergillus niger, a cytochrome P450 system can hydroxylate benzoate (B1203000) at the para position to produce 4-HBA. nih.gov Additionally, a novel pathway for 4-hydroxybenzoate metabolism via gentisate has been identified in the archaeon Haloarcula sp. strain D1 and the bacterium Bacillus ligniniphilus L1. researchgate.netmdpi.com

Enzymatic Transformations and Degradation Pathways

Microorganisms have evolved diverse enzymatic pathways to transform and degrade 4-hydroxybenzoate, often as a means of utilizing it as a carbon and energy source.

A key enzyme in the aerobic degradation of 4-hydroxybenzoate is 4-hydroxybenzoate 3-monooxygenase, commonly known as p-hydroxybenzoate hydroxylase (PHBH). ebi.ac.uknih.gov This flavoprotein catalyzes the hydroxylation of 4-HBA to form 3,4-dihydroxybenzoate (protocatechuate). mdpi.comebi.ac.uk The reaction requires molecular oxygen and NADPH. ebi.ac.uk

The catalytic cycle of PHBH involves two main parts:

Reductive Half-Reaction: The enzyme's flavin adenine (B156593) dinucleotide (FAD) is reduced by NADPH after the substrate, 4-hydroxybenzoate, binds. ebi.ac.uknih.gov

Oxidative Half-Reaction: The reduced FAD reacts with oxygen to form a flavin hydroperoxide, which then hydroxylates the substrate. ebi.ac.uk

The substrate is largely shielded from the solvent within the active site, which is crucial for the successful formation of the product. nih.gov The flavin ring itself undergoes significant movement within the active site, which is believed to facilitate substrate and product exchange and regulate the reduction of the flavin by NADPH. nih.gov In Pseudarthrobacter phenanthrenivorans Sphe3, it appears that 4-hydroxybenzoate is hydroxylated to protocatechuate, which is then funneled into the tricarboxylic acid (TCA) cycle through various cleavage pathways. mdpi.com

In anaerobic degradation pathways, the activation of 4-hydroxybenzoate often involves its conversion to a coenzyme A (CoA) thioester. This initial step is catalyzed by a 4-hydroxybenzoate-CoA ligase. nih.govnih.govwikipedia.org This enzyme utilizes ATP to ligate CoA to 4-hydroxybenzoate, forming 4-hydroxybenzoyl-CoA, AMP, and diphosphate. wikipedia.org In the photosynthetic bacterium Rhodopseudomonas palustris, this ligase is essential for the anaerobic degradation of 4-hydroxybenzoate. nih.govnih.gov

Molecular Basis of Substrate Specificity in Transporters (e.g., PcaK)

The transport of aromatic molecules such as 4-hydroxybenzoate across the bacterial cell membrane is a critical step in their metabolism. While these compounds can diffuse across the membrane in their undissociated form, bacteria have evolved high-specificity active transport systems to scavenge them from the environment, especially at the low concentrations typically found in soil. A well-characterized example of such a transporter is PcaK from Pseudomonas putida. asm.orgnih.gov

PcaK is a high-affinity permease that facilitates the uptake of 4-hydroxybenzoate (4-HBA) and protocatechuate. asm.orgnih.govuniprot.org It is a member of the major facilitator superfamily (MFS) of transport proteins, a large and diverse group of secondary active transporters. asm.org Structurally, PcaK is predicted to have 12 transmembrane helices, a characteristic feature of many MFS transporters. asm.orgnih.gov This topology creates a channel through which substrates are translocated across the inner membrane, a process energized by the proton motive force. nih.govuniprot.org

The substrate specificity of PcaK is finely tuned. While it efficiently transports 4-HBA and protocatechuate, it does not transport other structurally related aromatic acids like benzoate, although benzoate can act as an inhibitor of 4-HBA uptake. asm.orgnih.gov This indicates that the binding pocket of PcaK has specific molecular determinants that recognize the carboxyl group and the hydroxyl substitutions on the benzene (B151609) ring.

Key to the function of MFS transporters like PcaK are conserved amino acid motifs located in the cytoplasmic loops connecting the transmembrane segments. Specifically, the hydrophilic loops between transmembrane helices 2 and 3, and between helices 8 and 9, are known to be crucial for substrate transport. nih.gov These loops are thought to act as a gate, controlling the opening and closing of the transport channel. nih.gov Site-directed mutagenesis studies on these conserved regions in other MFS transporters have demonstrated their importance in substrate binding and translocation. In PcaK, a conserved negatively charged aspartate residue in the loop between helices 8 and 9 is thought to be particularly important for the transport of its acidic substrates. nih.gov

Interestingly, PcaK has a dual function, acting not only as a transporter but also as a chemoreceptor for 4-HBA and related aromatic acids. nih.govnih.gov This dual role underscores the sophisticated mechanisms bacteria have evolved to sense and respond to the availability of carbon sources in their environment.

Table 1: Substrate Specificity of the PcaK Transporter

Compound Transported by PcaK Inhibition of 4-HBA Transport Reference
4-Hydroxybenzoate Yes N/A asm.orgnih.gov
Protocatechuate Yes - asm.orgnih.gov
Benzoate No Yes asm.orgnih.gov

Genetic and Biochemical Engineering for Modulating Pathways

Site-directed mutagenesis is a powerful tool for probing the structure-function relationships of enzymes and for engineering proteins with altered or enhanced properties. In the context of 4-hydroxybenzoate metabolic pathways, mutagenesis studies provide crucial insights into the catalytic mechanisms of the enzymes involved. While specific published examples of mutagenesis on every enzyme in the 4-hydroxybenzoate pathway are not exhaustively documented, the principles and applications of this technique are well-established in related microbial systems.

For instance, studies on enzymes like β-glucosidases from bacteria such as Oenococcus oeni have shown that targeted mutations in the catalytic pocket can significantly enhance both catalytic activity and thermal stability. mdpi.com In one such study, mutating specific amino acid residues (e.g., F133 and N181) led to a more than three-fold increase in enzyme activity. mdpi.com Molecular docking analyses suggested that these improvements were due to altered hydrogen bonding and π-π interactions within the active site, which in turn affected substrate affinity. mdpi.com

Another key enzyme in the anaerobic degradation of 4-hydroxybenzoate is 4-hydroxybenzoate-CoA ligase, which activates the substrate by attaching it to coenzyme A. nih.gov Characterization of this enzyme from a denitrifying Pseudomonas species has shown it to be highly specific for 4-hydroxybenzoate. nih.gov While this particular study focused on characterization, the detailed kinetic and substrate specificity data it provides are the foundation upon which rational site-directed mutagenesis experiments would be designed to explore and potentially alter its catalytic mechanism or substrate preference. Such studies would involve targeting amino acid residues within the putative substrate-binding pocket to understand their roles in molecular recognition.

Table 2: Examples of Enzyme Mutagenesis for Mechanistic Insights in Related Pathways

Enzyme Organism Purpose of Mutagenesis Outcome Reference
β-Glucosidase Oenococcus oeni Enhance catalytic activity and stability 3.18-fold increase in activity, improved thermal stability mdpi.com
Cyclohexanone monooxygenase Acidovorax sp. Characterize substrate spectrum Broad substrate range, high conversion efficiency researchgate.net
4-Hydroxybenzoate-CoA ligase Pseudomonas sp. Characterize substrate specificity High specificity for 4-hydroxybenzoate nih.gov

The principles of metabolic engineering are being increasingly applied in academic research to develop microbial "cell factories" for the sustainable production of valuable chemicals, including benzoate derivatives, from renewable feedstocks like glucose. These academic biorefineries serve as proof-of-concept platforms for potentially larger-scale industrial applications.

Other benzoate derivatives have also been produced in engineered microbes. For instance, engineered strains of E. coli and Corynebacterium glutamicum have been developed for the production of protocatechuic acid (PCA) and catechol. mdpi.comnih.govresearchgate.net In the case of C. glutamicum, the production of PCA was achieved by deleting the pcaGH genes, which encode the enzyme that converts PCA to catechol, and the aroE gene, which diverts the PCA precursor 3-dehydroshikimate towards shikimate. nih.gov This strategy effectively created a metabolic block, leading to the accumulation of PCA. However, the cytotoxicity of PCA at higher concentrations was a limiting factor that was addressed through strategies like continuous fermentation to maintain the product concentration below inhibitory levels. nih.gov

The production of catechol from glucose in engineered E. coli has also been demonstrated. mdpi.comresearchgate.net Due to the high toxicity of catechol to the microbial host, a two-step process was designed. In the first step, an engineered E. coli strain was used to produce PCA through fermentation. In the second step, the PCA-containing fermentation broth was converted to catechol using a whole-cell biocatalyst expressing PCA decarboxylase. mdpi.comresearchgate.net This approach successfully uncoupled the production phase from the toxic product, leading to higher catechol titers. researchgate.net These examples highlight the creative strategies being employed in academic biorefineries to overcome challenges like metabolic bottlenecks and product toxicity.

Table 3: Microbial Production of Benzoate Derivatives

Product Microbial Host Key Genetic Modifications Feedstock Titer Reference
para-Hydroxybenzoic acid (PHBA) Pseudomonas putida KT2440 Overexpression of ubiC and aroG^D146N; deletion of pobA, pheA, trpE Glucose 1.73 g/L nih.gov
Protocatechuic acid (PCA) Corynebacterium glutamicum AK103 Deletion of pcaGH and aroE Glucose >5 g/L nih.gov
Catechol Escherichia coli Two-step process with PCA decarboxylase biocatalyst Glucose 17.7 g/L researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of benzoate (B1203000) esters often involves esterification reactions that can utilize harsh conditions and catalysts. Future research should prioritize the development of more sustainable and environmentally benign synthetic methodologies for 4-Butoxyphenyl 4-hydroxybenzoate (B8730719).

A promising avenue lies in enzymatic catalysis. Drawing parallels from the microbial synthesis of 4-hydroxybenzoic acid (4-HBA), which can be produced from renewable feedstocks like glucose or glycerol (B35011) using engineered microorganisms, similar biocatalytic approaches could be explored for the entire molecule. google.comnih.gov For instance, a multi-enzyme cascade could be designed within a microbial host to first synthesize 4-HBA and 4-butoxyphenol (B117773) from simple sugars, followed by an in-vivo or in-vitro enzymatic esterification. nih.gov

Another approach could involve the use of solid acid catalysts or immobilized enzymes to facilitate the esterification of 4-hydroxybenzoic acid with 4-butoxyphenol, minimizing waste and allowing for catalyst recycling. Research into solvent-free reaction conditions or the use of green solvents would further enhance the sustainability of the synthesis.

Table 1: Potential Sustainable Synthetic Routes for 4-Butoxyphenyl 4-hydroxybenzoate

Synthetic ApproachDescriptionPotential Advantages
Whole-Cell Biocatalysis Engineering a microbial strain (e.g., E. coli or Pseudomonas putida) to produce the final compound from renewable feedstocks.Utilization of renewable resources, milder reaction conditions, reduced waste.
Enzymatic Esterification Using isolated lipases or esterases to catalyze the reaction between 4-hydroxybenzoic acid and 4-butoxyphenol.High selectivity, mild conditions, potential for catalyst reuse.
Heterogeneous Catalysis Employing solid acid catalysts in a flow chemistry setup.Ease of catalyst separation, continuous production, reduced downstream processing.
Solvent-Free Synthesis Conducting the esterification reaction in the melt or using a ball mill.Reduced solvent waste, potential for higher reaction rates.

Advanced Computational Approaches for Predictive Modeling

Given the lack of extensive experimental data, advanced computational modeling presents a powerful tool for predicting the physicochemical properties and material behaviors of this compound. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide valuable insights into its electronic structure, molecular geometry, and potential as a liquid crystal.

DFT calculations can be employed to determine key quantum chemical parameters such as the molecule's dipole moment, polarizability, and frontier molecular orbital energies (HOMO-LUMO gap). These parameters are crucial for predicting its reactivity, stability, and potential for non-linear optical applications.

MD simulations can be used to model the collective behavior of this compound molecules in the bulk phase. By simulating the system at various temperatures, it is possible to predict the formation of different mesophases (e.g., nematic, smectic) and determine the corresponding phase transition temperatures. These simulations can also elucidate the molecular arrangements within these phases, providing a theoretical foundation for experimental investigations.

Table 2: Key Parameters for Computational Modeling of this compound

Computational MethodPredicted PropertyRelevance
Density Functional Theory (DFT) Molecular geometry, dipole moment, polarizability, HOMO-LUMO gap.Prediction of reactivity, stability, and optical properties.
Molecular Dynamics (MD) Phase transition temperatures, mesophase type, order parameters.Understanding liquid crystalline behavior and material properties.
Quantum Theory of Atoms in Molecules (QTAIM) Nature of intramolecular and intermolecular interactions.Elucidating the forces driving self-assembly and phase formation.

Exploration of New Mesophase Types and Stimuli-Responsive Behavior

The molecular structure of this compound, with its rigid aromatic core and flexible alkoxy chain, is characteristic of calamitic (rod-like) liquid crystals. Future research should focus on the experimental verification and detailed characterization of its mesomorphic properties. Techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) would be essential to identify the types of liquid crystal phases and their transition temperatures.

Beyond simple thermotropic behavior, a particularly exciting avenue is the exploration of stimuli-responsive properties. By incorporating photosensitive groups or modifying the terminal chains, it may be possible to induce phase transitions or changes in optical properties in response to external stimuli like light, electric fields, or the introduction of specific chemical species. This could lead to the development of novel sensors or actuators based on this compound.

Integration into Emerging Functional Materials (e.g., smart materials, supramolecular polymers)

The potential liquid crystalline nature of this compound makes it an attractive building block for a variety of advanced functional materials.

One area of exploration is its use as a component in smart materials . For instance, it could be incorporated into polymer-dispersed liquid crystal (PDLC) films for applications in smart windows, where the transparency can be controlled by an applied voltage. Its potential stimuli-responsive properties could also be harnessed in the creation of materials that change color or shape in response to environmental cues.

Furthermore, this compound could serve as a monomer or a key component in the formation of supramolecular polymers . Through non-covalent interactions such as hydrogen bonding and π-π stacking, these molecules could self-assemble into well-defined, long-range structures. The reversibility of these interactions could impart self-healing and recyclable properties to the resulting materials, aligning with the principles of a circular economy. The introduction of specific functional groups could also allow for the creation of supramolecular polymers with tailored electronic or biological functions.

Deeper Elucidation of Biochemical Roles in Non-Human Systems

While the primary interest in this compound is likely to be in materials science, its structural similarity to naturally occurring and synthetic bioactive compounds warrants an investigation into its potential biochemical roles in non-human systems. Its constituent part, 4-hydroxybenzoic acid, and its esters (parabens) are known to be produced by some marine bacteria and exhibit antimicrobial properties.

Future research could explore the antimicrobial activity of this compound against a range of microorganisms, including bacteria and fungi. This could be particularly relevant in the context of marine environments, where organisms often produce secondary metabolites for defense. Understanding these potential ecological roles could also provide inspiration for the design of new, biodegradable antifouling agents. It is important to note that such research would be purely for understanding its effects on non-human biological systems and not for therapeutic or in-vivo human use.

Conclusion

Summary of Key Findings and Contributions to Chemical Knowledge

4-Butoxyphenyl 4-hydroxybenzoate (B8730719) is a notable organic compound synthesized through the esterification of 4-hydroxybenzoic acid and 4-butoxyphenol (B117773). iajpr.comgoogle.com This process, a cornerstone of organic synthesis, yields an aromatic ester with a distinct molecular architecture that has proven significant in materials science. iajpr.com The primary contribution of this compound to chemical knowledge lies in its role as a building block for advanced polymers, particularly those with liquid-crystalline properties. google.comnih.gov

The investigation into 4-Butoxyphenyl 4-hydroxybenzoate and its analogs has expanded the library of mesogenic compounds, which exhibit intermediate phases of matter between solid crystals and isotropic liquids. synthon-chemicals.comlabscoop.com The specific arrangement of its phenyl rings linked by an ester group and modified with a hydroxyl and a butoxy group imparts the necessary anisotropy and thermal properties for the formation of nematic or smectic phases. synthon-chemicals.comlabscoop.com Research into its synthesis has refined esterification techniques, sometimes employing catalysts like sulfuric acid or p-toluenesulfonic acid to achieve high yields and purity suitable for polymerization. google.comepo.org The study of this and related phenyl benzoate (B1203000) structures has provided valuable data on how molecular shape and functional groups influence the physical properties and phase behavior of liquid crystals. ossila.com

Broader Implications for Fundamental Chemical Research

The study of this compound has broader implications for fundamental chemical research, primarily in the fields of supramolecular chemistry and materials science. Its structure serves as a model system for understanding the non-covalent interactions that govern molecular self-assembly. The ability of such molecules to form ordered liquid crystal phases is a direct result of a delicate balance of forces, including π-π stacking of the aromatic rings and dipole-dipole interactions. Investigating how modifications to the butoxy tail or the hydroxyl group affect this balance provides deep insights into the principles of molecular recognition and self-organization.

Furthermore, the synthesis of this compound from its precursors, 4-hydroxybenzoic acid and 4-butoxyphenol, touches upon the broader goals of green chemistry and sustainable synthesis. nih.govthesciencenotes.com 4-Hydroxybenzoic acid itself can be produced via microbial synthesis from renewable feedstocks, offering a bio-based alternative to traditional petroleum-based chemical synthesis. nih.govnih.gov This connection highlights a pathway from bio-derived platform chemicals to advanced functional materials, a key objective in modern chemical research. The principles learned from the polymerization of this monomer can be applied to create a new generation of sustainable polymers with tailored properties for high-performance applications. google.comnih.gov

Open Questions and Future Perspectives in the Field

Despite the knowledge gained, several open questions remain, pointing toward exciting future research directions. A primary area for exploration is the full characterization of the liquid crystal phases of polymers derived from this compound and the precise correlation of their molecular structure with their macroscopic properties. While its potential as a monomer is recognized, a deeper understanding of how its incorporation affects the thermal stability, optical anisotropy, and mechanical strength of copolyesters and polycarbonates is needed. google.com

Future perspectives include the design of novel derivatives of this compound with enhanced functionalities. For instance, could introducing chiral centers lead to ferroelectric liquid crystals? Could the incorporation of photosensitive groups create materials for optical data storage? Exploring these possibilities could lead to the development of "smart" materials that respond to external stimuli like light, temperature, or electric fields. labscoop.com

Another avenue for future work lies in computational chemistry. Developing more accurate predictive models for the phase behavior of liquid crystals based on their molecular structure would accelerate the discovery of new materials. nih.gov Combining theoretical calculations with empirical data from compounds like this compound will be crucial for designing the next generation of liquid crystal technologies, from advanced displays to sensors and actuators. ossila.comnih.gov Additionally, further research into the biosynthesis of its precursors could make the entire production pipeline more sustainable and economically viable. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Butoxyphenyl 4-hydroxybenzoate, and how can purity be ensured?

  • Methodology : The esterification of 4-hydroxybenzoic acid with 4-butoxyphenol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a primary route. Purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm .

Q. How can the solubility and stability of this compound be experimentally determined for formulation studies?

  • Methodology : Conduct solubility tests in solvents (e.g., DMSO, ethanol, water) using gravimetric or spectrophotometric methods. Stability studies under varying pH (1–13), temperature (4–60°C), and UV exposure can be performed. Use HPLC to quantify degradation products, referencing protocols for structurally similar parabens like methyl 4-hydroxybenzoate .

Q. What analytical techniques are suitable for characterizing this compound’s crystal structure and functional groups?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 120 K) resolves hydrogen-bonding networks. Complement with FT-IR spectroscopy (4000–400 cm⁻¹ range) to identify hydroxyl and ester carbonyl groups. Compare experimental vibrational spectra with Density Functional Theory (DFT)-computed spectra (B3LYP/6-311G(d,p) basis set) for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?

  • Methodology : Perform dose-response assays (MIC/MBC) against Gram-positive/negative bacteria and fungi, using standardized protocols (e.g., CLSI guidelines). Cross-reference with structurally similar parabens (e.g., isopentyl 4-hydroxybenzoate) to identify structure-activity relationships. Address discrepancies via controlled variables (pH, temperature, microbial strain variability) and statistical meta-analysis .

Q. What computational approaches predict this compound’s interactions with biomolecules (e.g., enzymes or DNA)?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., bacterial dihydrofolate reductase). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability. Quantum mechanical calculations (HOMO-LUMO gap, electrostatic potential maps) elucidate reactivity and potential toxicity .

Q. How does this compound influence microbial communities in environmental systems?

  • Methodology : Employ metabolic modeling (Genome-Scale Metabolic Models, GSMMs) to track its degradation into catechol or other intermediates in soil/water microbiomes. Use LC-MS/MS to quantify metabolites in exudate uptake studies. Validate ecological impact via rhizosphere microbiome profiling (16S rRNA sequencing) .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible research?

  • Methodology : Implement Design of Experiments (DoE) to optimize reaction parameters (molar ratios, catalyst concentration, temperature). Use in-line FTIR or Raman spectroscopy for real-time monitoring. Apply Quality-by-Design (QbD) principles to establish a design space for critical quality attributes (CQAs) .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

ParameterMethodConditions/DetailsReference
Melting PointDifferential Scanning CalorimetryHeating rate: 10°C/min
Solubility in DMSOUV-Vis Spectroscopyλ = 270 nm, 25°C
Purity AssessmentReverse-Phase HPLCC18 column, acetonitrile/water

Table 2 : Computational Parameters for DFT Studies

SoftwareBasis SetFunctionalOutput Metrics
Gaussian 09W6-311G(d,p)B3LYPHOMO-LUMO gap, dipole moment
ORCAdef2-TZVPωB97X-D3Electron density maps

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxyphenyl 4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
4-Butoxyphenyl 4-hydroxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.